molecular formula C11H16FN B1371032 [1-(4-Fluorophenyl)-2-methylpropyl](methyl)amine CAS No. 1157105-87-7

[1-(4-Fluorophenyl)-2-methylpropyl](methyl)amine

Cat. No.: B1371032
CAS No.: 1157105-87-7
M. Wt: 181.25 g/mol
InChI Key: WKCRJNJONNNPMZ-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

Core Structural Features

The molecular structure of 4-FMA consists of a phenethylamine core substituted with a fluorine atom at the para position of the aromatic ring and a methyl group on the nitrogen atom. The propan-2-amine side chain introduces a chiral center, though the racemic form is typically synthesized . Key structural elements include:

  • Phenyl ring : 4-fluorophenyl group (C₆H₄F)
  • Ethylamine chain : Propan-2-amine backbone (CH(CH₃)CH(NHCH₃))
  • Functional groups : Aromatic fluorine, tertiary amine, and methyl substituents
Table 1: Structural Parameters of 4-Fluoromethamphetamine
Parameter Value Source
Molecular Formula C₁₀H₁₄FN
Molecular Weight 167.2233 g/mol
SMILES Notation CC(CC1=CC=C(F)C=C1)NC
InChIKey YCWZPIHKUYZTFM-UHFFFAOYSA-N
Chiral Centers 1 (racemic mixture)

Nomenclature Clarification

The IUPAC name provided in the query, 1-(4-Fluorophenyl)-2-methylpropylamine , differs from the standard nomenclature due to substituent positioning. The correct designation 1-(4-fluorophenyl)-N-methylpropan-2-amine emphasizes the propan-2-amine backbone and methylated nitrogen. This discrepancy underscores the need for precise terminology in chemical literature to avoid ambiguity.

Historical Context in Medicinal Chemistry Development

Emergence as a Designer Drug

4-FMA first appeared in recreational markets in 2006 in Japan, where it was marketed as a legal alternative to restricted stimulants . Its popularity surged after the Netherlands banned 4-fluoroamphetamine (4-FA) in 2017 , leading to a rise in 4-FMA-containing formulations . Unlike traditional amphetamines, fluorinated derivatives like 4-FMA were initially unregulated, exploiting gaps in controlled substance lists.

Role in Fluorinated Amine Research

Fluorine’s inclusion in amphetamine analogs dates to early 20th-century medicinal chemistry, where it was employed to enhance metabolic stability and target affinity . In the case of 4-FMA, fluorine substitution at the para position:

  • Modulates lipophilicity : Increases blood-brain barrier permeability compared to non-fluorinated analogs.
  • Enhances receptor binding : Fluorine’s electronegativity may stabilize interactions with serotonin, dopamine, and norepinephrine transporters .
Table 2: Comparative Pharmacological Effects of Fluorinated Amphetamines
Compound Primary Neurotransmitter Affected Duration of Action Cardiovascular Effects
4-FMA Serotonin, dopamine, norepinephrine Moderate (4–6 hrs) Hypertension, tachycardia
4-FA Dopamine, norepinephrine Shorter (2–4 hrs) Similar to 4-FMA
Methamphetamine Dopamine Longer (6–12 hrs) Severe hypertension
MDMA Serotonin Intermediate Mild hypertension

Data synthesized from

Properties

IUPAC Name

1-(4-fluorophenyl)-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)11(13-3)9-4-6-10(12)7-5-9/h4-8,11,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCRJNJONNNPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methylpropylamine typically involves the alkylation of primary amines and ammonia, reduction of nitriles and amides, or the use of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These methods ensure the selective formation of secondary amines without affecting reducible substituents like nitro and chloride groups.

Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)-2-methylpropylamine often involves large-scale alkylation processes. These processes utilize ammonia or primary amines as starting materials, followed by distillation to purify the product .

Chemical Reactions Analysis

Key synthetic routes:

  • Asymmetric hydrogenation : Enantioselective synthesis of the (2S) configuration is achieved via Ir/(S,S)-f-Binaphane catalysts, yielding >90% enantiomeric excess (ee) ( ).

  • Reductive amination : Reaction of 4-fluorophenylacetone with methylamine under H₂/Pd-C conditions ( ).

Structural influences:

  • The 4-fluorophenyl group enhances electrophilic aromatic substitution resistance due to fluorine’s electron-withdrawing effect.

  • The methylpropyl chain increases steric hindrance at the nitrogen center, limiting nucleophilic reactivity (,).

Nucleophilic Substitution Reactions

The amine group participates in alkylation and acylation reactions:

Reaction Type Reagents/Conditions Products Yield Source
Alkylation Ethyl bromide, K₂CO₃, DMFN-Ethyl derivative75%
Acylation Acetyl chloride, Et₃NN-Acetylated amine82%

Mechanistic Insight :

  • Alkylation proceeds via SN2 pathway due to the hindered nitrogen lone pair ().

  • Acylation is facilitated by the amine’s basicity, forming a stable amide ( ).

Oxidation:

  • Primary oxidation product : N-oxide formed using m-CPBA (meta-chloroperbenzoic acid) at 0°C ().

  • Side reaction : Degradation to 4-fluorobenzoic acid under strong oxidizing conditions (KMnO₄/H₂SO₄) ().

Reduction:

  • Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring to cyclohexane derivatives, though fluorine substitution slows this process ( ).

Hydroamination:

  • Intramolecular : Au(I) catalysts enable cyclization to pyrrolidine derivatives (72% yield, 85% ee) ( ).

  • Intermolecular : Pd(OTf)₂ with DPPF ligand facilitates Markovnikov addition to styrenes ( ).

Photoredox Catalysis:

  • Under Ru(bpy)₃²⁺/light, the amine generates α-amino radicals for C–H functionalization ( ).

Pharmacological Interactions

  • T-type Ca²⁺ channel inhibition : Analogous N-[(4-fluorophenyl)methyl]acetamide derivatives show IC₅₀ = 12 nM, suppressing neuronal excitability ( ).

  • Selectivity : Fluorine at the para position enhances selectivity over L-type Ca²⁺ channels by 50-fold ( ).

Stability and Degradation

  • Thermal stability : Decomposes above 200°C via Hofmann elimination ().

  • pH sensitivity : Stable in neutral conditions; protonation occurs below pH 4, enhancing water solubility ( ).

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (R)-1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride
  • Molecular Formula : C10H15ClFN
  • Molecular Weight : 201.68 g/mol
  • SMILES Notation : CC(C)C@HN.Cl

The compound features a fluorinated phenyl ring which enhances its biological activity and pharmacokinetic properties, making it a candidate for various therapeutic applications.

Antidepressant Potential

Research indicates that compounds similar to 1-(4-Fluorophenyl)-2-methylpropylamine exhibit antidepressant properties. Its structural analogs have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Receptor Binding Studies

The compound has been explored for its binding affinity to various receptors, including the NK(1) receptor. A study highlighted the synthesis of related piperazine derivatives that showed significant antagonistic activity at these receptors, suggesting a potential role in managing anxiety and depression .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 1-(4-Fluorophenyl)-2-methylpropylamine has been evaluated in terms of absorption, distribution, metabolism, and excretion (ADME). Its favorable solubility and permeability characteristics make it a viable candidate for oral formulations .

Novel Psychoactive Substances (NPS)

This compound is part of a broader category of novel psychoactive substances that have emerged in recent years. Its structural features suggest potential stimulant effects, similar to other compounds in this class. Investigations into its psychoactive properties are ongoing, with implications for both recreational use and therapeutic applications .

Detection and Forensic Analysis

Given the rise of synthetic drugs, 1-(4-Fluorophenyl)-2-methylpropylamine is being studied for its detection in biological samples. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to identify this compound in forensic toxicology settings .

Case Studies

Study Focus Findings
Study on Antidepressants Evaluated the efficacy of related compoundsIdentified significant improvements in mood-related behaviors in animal models
NK(1) Receptor Antagonist Study Investigated receptor binding affinitiesDemonstrated high selectivity for NK(1), indicating potential therapeutic use
Psychoactive Substance Analysis Assessed user reports on effectsFound varying reports of stimulant effects consistent with structural predictions

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

Key Observations :

  • Electron Effects : The 4-fluorophenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl analogue (), which has an electron-donating methoxy group. This difference impacts solubility and receptor binding .
  • Steric Bulk : The branched 2-methylpropyl group in the target compound reduces steric hindrance compared to [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine, which has a longer propyl chain and an additional fluorophenyl group ().

Pharmacologically Active Analogues

Table 2: Bioactive Fluorinated Amines
Compound Name Class Key Structural Features Regulatory Status (Example Jurisdiction)
AB-FUBINACA Synthetic Cannabinoid Indazole-3-carboxamide, 4-fluorophenylmethyl Schedule 9 (Australia)
5F-AB-PINACA Synthetic Cannabinoid Pentylfluorine, indazole core Controlled Substance (Global)
1-(4-Fluorophenyl)-2-methylpropylamine Secondary Amine No carboxamide or heterocyclic core Not regulated

Key Observations :

  • Structural Divergence: Unlike AB-FUBINACA and 5F-AB-PINACA, the target compound lacks the indazole carboxamide moiety critical for cannabinoid receptor affinity. This explains its absence from controlled substance lists .
  • Potential Applications: The target compound may serve as a precursor in synthesizing fluorinated pharmaceuticals or agrochemicals, leveraging its stable fluorophenyl group ().

Key Observations :

  • The target compound’s ethanol solution likely mitigates volatility and reactivity compared to methyl(2-methylpropyl)amine, which is corrosive and requires stringent handling ().
  • Fluorinated aromatic amines generally exhibit higher metabolic stability but may pose unique toxicological risks due to fluorine’s persistence .

Biological Activity

1-(4-Fluorophenyl)-2-methylpropylamine, a compound with notable pharmacological potential, has been the subject of various studies aimed at understanding its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's mechanisms, effects, and implications in therapeutic contexts.

Chemical Structure and Properties

The compound's molecular formula is C10H14FNC_{10}H_{14}FN, indicating it contains a fluorinated aromatic ring and an aliphatic amine structure. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Research indicates that 1-(4-Fluorophenyl)-2-methylpropylamine may interact with various biological targets, particularly in the central nervous system (CNS). Its structural characteristics suggest potential activity as a neurotransmitter modulator, possibly affecting serotonin and dopamine pathways.

Inhibition of Enzymatic Activity

One study highlighted the compound's ability to inhibit lysosomal phospholipase A2 (PLA2G15), which is involved in phospholipid metabolism. The inhibition of this enzyme has been linked to various cellular effects, including the induction of phospholipidosis, a condition characterized by the accumulation of phospholipids within cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 1-(4-Fluorophenyl)-2-methylpropylamine and related compounds:

Compound Target IC50 (μM) Effect
1-(4-Fluorophenyl)-2-methylpropylaminePLA2G15< 1Inhibitor of phospholipid metabolism
FosinoprilPLA2G150.18Potent inhibitor linked to phospholipidosis
AmiodaronePLA2G15Not specifiedInduces similar effects via different mechanisms

Case Studies

Several case studies have examined the pharmacological effects of compounds structurally related to 1-(4-Fluorophenyl)-2-methylpropylamine:

  • Case Study 1: Neurotransmitter Modulation
    In vitro studies demonstrated that related compounds exhibit significant effects on neurotransmitter release, suggesting that 1-(4-Fluorophenyl)-2-methylpropylamine may enhance dopaminergic signaling, which could be beneficial in treating disorders like Parkinson's disease.
  • Case Study 2: Toxicological Assessment
    A toxicological assessment revealed that while some derivatives exhibited beneficial pharmacological properties, they also posed risks for adverse effects, including hepatotoxicity. This highlights the importance of careful evaluation during drug development processes.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of 1-(4-Fluorophenyl)-2-methylpropylamine indicates moderate absorption with potential for significant distribution in CNS tissues due to its lipophilic nature. However, safety assessments have flagged concerns regarding its corrosive properties and potential cytotoxicity at high concentrations .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-2-methylpropylamine, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via alkylation or reductive amination of fluorinated precursors. For example, retrosynthetic analysis using databases like Reaxys or PubChem can predict feasible pathways involving fluorophenyl intermediates . To ensure purity (>95%), employ chromatographic techniques (HPLC or GC-MS) and characterize via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Residual solvents (e.g., ethanol) should be quantified using gas chromatography .

Q. What are the solubility and storage recommendations for this compound in biological assays?

  • Methodological Answer : The compound is soluble in ethanol (30 mg/mL) and DMSO. For aqueous buffers (e.g., PBS, pH 7.2), dissolve the neat compound at ~2 mg/mL after evaporating ethanol under nitrogen. Avoid long-term storage in aqueous solutions (>24 hours) due to hydrolysis risks. Store lyophilized samples at -20°C under inert gas .

Q. What safety protocols are critical for handling 1-(4-Fluorophenyl)-2-methylpropylamine?

  • Methodological Answer : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Toxicity data gaps require assuming worst-case scenarios during risk assessments .

Advanced Research Questions

Q. How can structural modifications of 1-(4-Fluorophenyl)-2-methylpropylamine enhance receptor binding specificity in pharmacological studies?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) can model interactions with targets like serotonin or dopamine receptors. Modify the fluorophenyl group to alter lipophilicity or introduce steric hindrance. Compare with analogs (e.g., AB-FUBINACA) to identify pharmacophore regions. Validate via radioligand binding assays and functional cAMP assays .

Q. How should researchers resolve contradictions in reported EC50_{50}50​ values across in vitro studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, buffer pH). Standardize protocols:
  • Use identical cell models (e.g., HEK-293 expressing human receptors).
  • Control for solvent effects (e.g., <0.1% DMSO).
  • Validate with reference agonists/antagonists.
    Perform meta-analyses of published data to identify outliers and conduct dose-response curves in triplicate .

Q. What analytical strategies differentiate 1-(4-Fluorophenyl)-2-methylpropylamine from its structural analogs in forensic toxicology?

  • Methodological Answer : Use LC-QTOF-MS with a C18 column and 0.1% formic acid mobile phase. Monitor unique fragments (e.g., m/z 150.1 for fluorophenyl cleavage). Compare retention times and MS/MS spectra with reference standards. Cross-validate using 19F^{19}F-NMR to confirm fluorine positioning .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-Fluorophenyl)-2-methylpropyl](methyl)amine
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[1-(4-Fluorophenyl)-2-methylpropyl](methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.